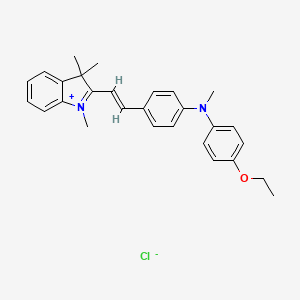

Cationic Red Violet

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72894-24-7 |

|---|---|

Molecular Formula |

C28H31ClN2O |

Molecular Weight |

447 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |

InChI |

InChI=1S/C28H31N2O.ClH/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;/h7-20H,6H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ZNUBXDOQFBZGSL-UHFFFAOYSA-M |

SMILES |

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] |

Other CAS No. |

72894-24-7 37336-45-1 |

Synonyms |

2-(2-(4-((4-ethoxyphenyl)methylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium ET-insolium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Synthetic Routes to Cationic Red Violet and Analogues

The construction of the complex chromophores of this compound dyes involves sophisticated organic synthesis strategies that have evolved over time, moving from historical, often hazardous, methods to more controlled and environmentally conscious procedures.

Multi-step Organic Synthesis Pathways

The traditional syntheses of this compound dyes are classic examples of multi-step organic reactions that build complex aromatic structures from simpler precursors.

C.I. Basic Violet 14 (Rosaniline): The synthesis of rosaniline, a triarylmethane dye, historically involves the oxidative condensation of a mixture of aniline (B41778), ortho-toluidine, and para-toluidine. rsc.orgiarc.frnih.gov This process, often referred to as the "fuchsine" synthesis, can be broken down into several key steps:

Oxidation and Aldehyde Formation: The reaction is initiated by an oxidizing agent, historically arsenic acid (As₂O₅) or nitrobenzene (B124822) in the presence of an iron catalyst (the "nitrate phenyl method"). rsc.orgiarc.fr The methyl group of p-toluidine (B81030) is oxidized to form an aldehyde intermediate, 4-aminobenzaldehyde.

Condensation: This aldehyde then undergoes condensation with available aniline and o-toluidine (B26562) molecules. This electrophilic substitution on the electron-rich aniline rings builds the central triphenylmethane (B1682552) scaffold.

Formation of the Leuco Base: The initial product of the condensation is a colorless leuco base. rsc.org

Oxidation to the Dye: The final step is the oxidation of the leuco base. This removes a hydride ion, leading to the formation of the resonance-stabilized triphenylmethyl carbocation, which is the colored form of the dye. The positive charge is delocalized across the entire molecule, giving it its characteristic intense reddish-violet color. rsc.org

A notable historical method, the arsenic acid route, while effective in yielding the dye, is now largely obsolete due to the extreme toxicity of arsenic compounds. rsc.org

C.I. Basic Violet 16: This methine-class dye is synthesized through a condensation reaction between two key heterocyclic and aromatic intermediates. iarc.fracs.org

Synthesis of Fischer's Base: The first precursor is 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base. It is typically prepared via the Fischer indole (B1671886) synthesis, reacting phenylhydrazine (B124118) with methyl isopropyl ketone. acs.org

Condensation: The second precursor is an aromatic aldehyde, specifically 4-(diethylamino)benzaldehyde. The condensation reaction occurs between the active methylene (B1212753) group of Fischer's base and the aldehyde group of 4-(diethylamino)benzaldehyde, usually under acidic catalysis. iarc.fracs.org This reaction forms the characteristic methine bridge (-CH=) that links the two aromatic systems, creating the extended π-conjugated system responsible for the dye's color.

Green Chemistry Approaches in this compound Production

In response to the environmental impact of traditional chemical synthesis, which often involves hazardous reagents and solvents, green chemistry principles are being increasingly applied to dye production.

Solvent-Free Synthesis: A significant green advancement is the use of solvent-free or mechanochemical methods. For methine dyes like C.I. Basic Violet 16, synthesis can be achieved by grinding the solid reactants (e.g., a heterocyclic quaternary salt and an aromatic aldehyde) together, sometimes with a minimal amount of a catalyst, at room temperature. nih.gov This approach drastically reduces solvent waste, often leads to higher yields, and can shorten reaction times compared to conventional refluxing in organic solvents. nih.govrsc.orgnih.govcem.com

Deep Eutectic Solvents (DES): For triarylmethane dyes like C.I. Basic Violet 14, deep eutectic solvents offer a greener alternative to traditional volatile organic solvents. A study demonstrated the use of a DES composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl₂]) as both the solvent and catalyst for the Baeyer condensation between benzaldehydes and N-substituted anilines to form triarylmethane derivatives. nankai.edu.cn This method provides high selectivity and the DES can be recycled and reused multiple times, significantly improving the sustainability of the process. nankai.edu.cn

Biocatalysis and Green Adsorbents: Research has also explored the use of plant extracts for the green synthesis of nanoparticles which are then used as nanocomposites for the adsorption and removal of dyes like Basic Fuchsin from wastewater. researchgate.netbenthamdirect.com While this relates more to remediation than production, it highlights the broader application of green principles in the lifecycle of these dyes.

Functionalization and Derivatization Strategies for Specific Research Purposes

The core structure of a this compound dye can be chemically modified to create derivatives with tailored properties, transforming them into sophisticated tools for research, such as fluorescent probes for biological imaging or sensing.

Design and Synthesis of this compound Probes

The inherent fluorescence of many cationic dyes makes them excellent scaffolds for developing molecular probes. Functionalization allows for the introduction of specific recognition elements or environmentally sensitive groups.

A notable example is the development of fluorescent probes for detecting amyloid-β (Aβ) oligomers, which are implicated in Alzheimer's disease. nih.gov Researchers have used triarylmethane dyes as a starting point. Through structure-activity relationship (SAR) studies, they synthesized a series of derivatives, systematically altering the N-alkyl substituents on the amino groups. nih.gov The synthesis involved:

Screening: Identifying lead compounds from commercially available triarylmethane dyes.

Structural Modification: Synthesizing new derivatives with varying steric bulk on the amino groups (e.g., replacing dimethylamino groups with diisobutylamino groups).

Evaluation: The resulting probe, TAMAOP-9, showed a significant increase in fluorescence upon binding to Aβ oligomers but not to Aβ fibrils. nih.gov This selectivity is attributed to the bulky substituents on the dye, which favor binding to the specific hydrophobic surfaces of the oligomeric form of the protein. nih.gov

Another approach involves using Basic Fuchsin as a precursor in the hydrothermal synthesis of functionalized silicon nanoparticles (F-SiNPs). google.com These nanoparticles act as an "off-on" fluorescent probe for the detection of mercury (II) ions and 3-mercaptopropionic acid. google.com

Covalent and Non-Covalent Modification Techniques for Enhanced Research Utility

Attaching this compound dyes to other molecules, surfaces, or polymers can impart color or fluorescence to the target material, enabling new applications. This can be achieved through either strong covalent bonds or weaker non-covalent interactions.

Covalent Modification: This strategy involves creating a permanent chemical bond between the dye and a substrate. Triarylmethane dyes have been designed as mechanophores—molecules that change color in response to mechanical force. acs.orguni-salzburg.at To achieve this, the dye is synthesized with reactive handles, such as styrenyl groups. acs.org These handles allow the dye to be covalently incorporated as a cross-linker into a polymer network during polymerization. acs.orguni-salzburg.at When the polymer is stretched or compressed, the force is transmitted to the dye molecule, causing the cleavage of a specific bond and generating a colored carbocation, thus providing a visual indication of mechanical stress. acs.org Dyes can also be functionalized with groups that allow for covalent attachment to pre-formed polymers or biomolecules. mdpi.comgoogle.com

Non-Covalent Modification: This approach relies on intermolecular forces like electrostatic interactions, hydrogen bonding, or host-guest interactions. A prominent example is the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nankai.edu.cnnih.govresearchgate.netmdpi.com Cationic dyes can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex. mdpi.com This non-covalent modification can enhance the dye's solubility in water, improve its photostability, and is a key mechanism in the design of cyclodextrin-based hydrogels for dye adsorption and water treatment. nih.govresearchgate.net The electrostatic attraction between the cationic dye and anionic polymers is another common non-covalent interaction used to create dye-polymer composites. mdpi.com

Characterization of Synthesized this compound Derivatives

The successful synthesis of this compound derivatives must be confirmed by rigorous characterization to verify their chemical structure, purity, and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.

The primary characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. ijrcs.orgmdpi.comdergipark.org.trchempap.orgmdpi.com For a new derivative, expected shifts in the spectra compared to the parent dye can confirm the addition of new functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. ijrcs.orgmdpi.comdergipark.org.trchempap.org For example, the successful introduction of a carboxyl group would be confirmed by the appearance of a strong absorption band for the C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch.

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for colored compounds, providing information about the electronic transitions within the chromophore. The wavelength of maximum absorbance (λmax) is a key characteristic of a dye. iarc.frnih.govmdpi.com Modification of the dye's structure often leads to a shift in λmax, which can be correlated with the electronic effects of the new substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the synthesized derivative, allowing for the confirmation of its elemental composition. ijrcs.orgmdpi.comresearchgate.net

The table below presents hypothetical, yet representative, characterization data for a functionalized derivative of C.I. Basic Violet 14, where a carboxylic acid group has been introduced to one of the aromatic rings.

Spectroscopic Confirmation of Chemical Structures (excluding basic identification data)

Following synthesis, rigorous spectroscopic analysis is essential to confirm the precise chemical structure of the intended cationic red-violet compounds and their derivatives. This goes beyond simple colorimetric identification and employs a suite of advanced techniques to elucidate molecular architecture and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation. For instance, in the characterization of imidazolium-substituted cationic porphyrin derivatives, ¹H-NMR spectra provide critical data. The presence of methyl groups at pseudo-ortho positions relative to the porphyrin plane can lead to a mixture of atropoisomers, resulting in a complex, multifold profile in the ¹H-NMR spectrum instead of simple singlet peaks. mdpi.com This complexity itself is a key confirmation of the synthesized structure and its isomeric nature.

Mass Spectrometry (MS) is indispensable for verifying the molecular weight and fragmentation patterns of synthesized compounds. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry is frequently used. For a synthesized free-base porphyrin, an observed mass of 631.7 Da, assigned to the [M+H]•+ ion, closely matched the calculated value of 630.7 Da for C₃₆H₃₀N₁₂, confirming the compound's identity and purity. mdpi.com In other cases, such as with a zinc-porphyrin complex, MALDI-TOF/TOF analysis revealed not only the monomeric species ([M+H]•+ at 693 Da) but also evidence of dimeric species at 1388 Da, indicating strong intermolecular aggregation in solution. mdpi.com

Advanced UV-Visible and Fluorescence Spectroscopy studies offer deep insights into the electronic states and environmental sensitivity of these molecules. The investigation of novel cationic porphyrin derivatives, designed as G-quadruplex optical probes, demonstrates the utility of these techniques. plos.org When the porphyrin TMPipEOPP interacts with G-quadruplex DNA, its Soret band in the UV-Vis spectrum exhibits a significant hypochromicity and a red shift of approximately 11 nm, while a new, strong absorption band appears around 455 nm. plos.org In contrast, interactions with duplex or single-stranded DNA result in different spectral changes, such as a smaller red shift and an increase in absorption intensity without the appearance of the new band. plos.org

Fluorescence excitation spectra provide further structural and binding confirmation. The same porphyrin probe, when bound to G-quadruplexes, shows the appearance of three new excitation peaks (around 270, 464, and 700 nm) which become the main excitation peaks, indicating a distinct change in the electronic environment of the chromophore upon selective binding. plos.org The analysis of fluorescence quantum yields (ΦF) can also be informative; some cationic porphyrins exhibit very low quantum yields at room temperature, which increase expressively at lower temperatures (77 K). mdpi.com

The table below summarizes key spectroscopic findings used to confirm the structures of representative cationic red-violet compounds in a research context.

| Compound Class | Spectroscopic Technique | Observation | Structural Inference | Reference |

| Cationic Porphyrin | ¹H-NMR Spectroscopy | Multifold profile instead of singlet peaks | Confirms the presence of a mixture of atropoisomers due to hindered rotation. | mdpi.com |

| Cationic Porphyrin | MALDI-TOF/TOF MS | [M+H]•+ peak at 631.7 Da (Calculated: 630.7 Da) | Confirms molecular identity and high purity of the synthesized free base. | mdpi.com |

| Cationic Porphyrin (TMPipEOPP) | UV-Vis Spectroscopy | Soret band hypochromicity, ~11 nm red shift, and new band at 455 nm upon binding G-quadruplex DNA. | Confirms selective interaction and a specific binding mode with G-quadruplex structures. | plos.org |

| Cationic Porphyrin (TMPipEOPP) | Fluorescence Spectroscopy | Appearance of new excitation peaks (270, 464, 700 nm) when bound to G-quadruplexes. | Indicates a significant alteration of the molecule's electronic environment upon binding, confirming its function as a structural probe. | plos.org |

| Cobalt Complex | Mass Spectrometry, NMR, IR | Characterization data from multiple techniques. | Used in conjunction to confirm the coordination and overall structure of the red-violet cationic complex. | oup.com |

Purity Assessment Methodologies in Academic Synthesis

Ensuring the purity of synthesized cationic red-violet compounds is a critical step in academic research, as impurities can significantly alter experimental outcomes. researchgate.net Method validation is necessary to ensure the reliability of results. researchgate.net A combination of chromatographic and spectroscopic methods is typically employed for rigorous purity assessment.

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), is a cornerstone of purity analysis. This technique not only separates the main compound from impurities but also provides spectral information for peak purity assessment. The "peak purity" function in chromatography software compares the UV-Vis spectra across a single chromatographic peak. chromatographyonline.com A high degree of spectral similarity across the peak suggests it is composed of a single compound. However, this method has limitations. A peak can be deemed spectrally pure even with impurities present if the impurity co-elutes and has a very similar spectrum to the main component, or if it is present at a very low relative concentration. chromatographyonline.com For example, a peak containing an ~0.13% impurity was shown to pass a spectral purity test, representing a false negative. chromatographyonline.com

Mass spectrometry and NMR are also vital for purity assessment. The MALDI-TOF/TOF mass spectrum of a synthesized cationic porphyrin confirmed its purity by showing a predominant peak corresponding to the calculated molecular mass, with minimal signals from other species. mdpi.com Similarly, a clean ¹H-NMR spectrum, where observed signals can all be assigned to the target molecule and solvent, is a strong indicator of high purity.

The table below outlines common methodologies for assessing the purity of synthesized cationic dyes in an academic setting.

| Methodology | Principle | Application/Insight | Limitations | Reference |

| Liquid Chromatography with Diode-Array Detection (LC-DAD) | Chromatographic separation followed by spectral comparison across an elution peak. | Provides a "peak purity index" or "match factor" to assess if a peak consists of a single component. | Can yield false negatives if impurities are spectrally similar or at very low concentrations. | chromatographyonline.com |

| Mass Spectrometry (e.g., MALDI-TOF/TOF, LC-MS) | Separation and detection of ions based on their mass-to-charge ratio. | Confirms the molecular weight of the main component and can identify and quantify impurities with different masses. | May not detect isomeric impurities with the same mass. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | A "clean" spectrum with sharp, assignable peaks and correct integration values indicates high purity. | May not detect impurities that lack NMR-active nuclei or are present below the detection limit. | mdpi.com |

| Elemental Analysis | Determination of the mass fractions of elements in a sample. | The experimentally determined percentage composition is compared to the theoretical values for the pure compound. | Provides information on bulk purity but not on the nature of specific impurities. | oup.com |

Advanced Spectroscopic and Photophysical Characterization Studies of Cationic Red Violet

Elucidation of Electronic Transitions and Chromophore Dynamics

The color of Cationic Red Violet dyes arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from a lower energy ground state to a higher energy excited state. solubilityofthings.comtechnologynetworks.com The specific wavelengths of light absorbed are determined by the molecule's electronic structure, particularly the system of conjugated double bonds that constitutes the chromophore. solubilityofthings.com

UV-Visible Absorption Spectroscopy: Analysis of Electronic Spectra and Band Shifts

UV-Visible absorption spectroscopy is a primary technique for probing the electronic transitions in dye molecules. The absorption spectrum of a this compound dye typically displays strong absorption bands in the visible range, which are attributed to π→π* electronic transitions within the conjugated aromatic system. For instance, Cationic Red GTL exhibits two main absorption peaks at approximately 285 nm and 488 nm, corresponding to the benzene (B151609) ring and the azo linkage, respectively. researchgate.net Similarly, another Cationic Red dye, Basic Red 18:1, shows a maximum absorption (λmax) in the range of 540–550 nm in aqueous solutions.

The position and intensity of these absorption bands can be influenced by various factors, including the solvent polarity and the presence of other molecules. This phenomenon, known as solvatochromism, can lead to either a red shift (bathochromic shift) to longer wavelengths or a blue shift (hypsochromic shift) to shorter wavelengths. nih.govmvpsvktcollege.ac.in For example, the absorption spectrum of Crystal Violet, a triphenylmethane (B1682552) cationic dye, is sensitive to solvent polarity, with a red shift observed in less polar solvents like toluene (B28343) compared to water. rsc.org The interaction with other molecules, such as surfactants or cyclodextrins, can also significantly alter the electronic spectra. researchgate.netresearchgate.net

Table 1: UV-Visible Absorption Maxima of Selected Cationic Dyes

| Cationic Dye | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Cationic Red GTL | 285, 488 | Aqueous | researchgate.net |

| Basic Red 18:1 | 540-550 | Aqueous | |

| Crystal Violet | ~590 | Aqueous | researchgate.net |

| Disperse Red 19 | 285, 495 | Ethanol | researchgate.net |

Fluorescence Spectroscopy: Quantum Yields, Lifetime Measurements, and Emission Properties

Following the absorption of light and promotion to an excited state, this compound dyes can relax back to the ground state through the emission of a photon, a process known as fluorescence. evidentscientific.com Fluorescence spectroscopy provides valuable information about the emission properties of these dyes, including their fluorescence quantum yield and lifetime.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. cyanagen.com Cationic dyes can exhibit a wide range of quantum yields. For example, some cationic helicenes display quantum yields up to 70%, while for other dyes like P(V) phthalocyanines, it can be less than 1%. unige.chmdpi.com The quantum yield can be influenced by the molecular structure and the surrounding environment. rsc.org

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. evidentscientific.com Lifetimes are typically in the nanosecond range. evidentscientific.com For instance, cationic helicenes have been reported to have lifetimes ranging from 4.0 to 9.8 ns. unige.ch The fluorescence lifetime can also be affected by factors such as pH. mdpi.com

The emission spectra of this compound dyes are generally red-shifted compared to their absorption spectra, a phenomenon known as the Stokes shift. researchgate.net For example, Disperse Red 19 exhibits fluorescence peaks at 324 nm and 640 nm, corresponding to Stokes shifts of 39 nm and 145 nm, respectively. researchgate.net The emission wavelength can be tuned by modifying the chemical structure of the dye. unige.ch

Table 2: Fluorescence Properties of Selected Cationic Dyes

| Cationic Dye | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |

|---|---|---|---|---|

| Cationic Diaza acs.orghelicene | 658 | 0.31 | 9.8 | unige.ch |

| Cresyl Violet | - | 0.578 | - | researchgate.netacs.org |

| Disperse Red 19 | 324, 640 | - | - | researchgate.net |

| Rhodamine 101 | - | 0.913 | - | researchgate.netacs.org |

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy allows for the study of the dynamic processes that occur in the excited state of a molecule. These techniques can provide insights into processes such as intersystem crossing, internal conversion, and excited-state reactions. For some cationic chromophores, photoisomerization, a change in the geometric arrangement of the molecule, can occur in the excited state. acs.org In certain red fluorescent proteins, a transient, red-shifted absorption intermediate has been observed, which is attributed to the formation of a dianion-radical through photoreduction. researchgate.net

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule, which are related to its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ekb.eg The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. tandfonline.com For example, in a study of a red pigment produced by Bacillus subtilis, FTIR analysis showed peaks in the range of 1600-1670 cm⁻¹, corresponding to protein, and peaks around 1425-1426 cm⁻¹, attributed to the bending vibration of methylene (B1212753) (-CH₂) groups. academicjournals.orgacademicjournals.org In the analysis of Crystal Violet, FTIR spectra can show characteristic bands corresponding to Al-Fe-OH bond vibrations and Si-O strain vibrations when adsorbed onto palygorskite. nih.gov The interaction of a cationic dye with a substrate can lead to shifts in the FTIR bands, such as the shift of the Si-O-Si stretching band when silica (B1680970) interacts with copper oxide. deswater.com

Table 3: Characteristic FTIR Bands for Functional Groups in Cationic Dyes and Related Materials

| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group | Compound/System | Reference |

|---|---|---|---|

| 3650 - 3140 | O-H stretching | Henna extract | ekb.eg |

| ~1700 | C=O stretching of flavin | Flavoprotein | nih.gov |

| 1661 - 1653 | Protein-related | Red pigment from B. subtilis | academicjournals.orgacademicjournals.org |

| 1627 | C=O stretching | Beetroot extract | ekb.eg |

| 1450 | -CH₂ bending | Beta carotene standard | academicjournals.org |

| 877 | Al-Fe-OH bending | Palygorskite with Crystal Violet | nih.gov |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of light. It provides detailed information about the molecular structure and vibrational modes. osti.gov In the study of neptunyl chloride complexes, Raman spectra can reveal vibrational modes such as the symmetric and asymmetric stretches of the neptunyl cation. osti.gov For some systems, resonance Raman spectroscopy can be employed to enhance the signal of specific chromophores and identify vibrational markers for transient species like cation radicals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like this compound. While specific NMR spectral data for this compound (CAS No. 6359-45-1, Molecular Formula: C23H29ClN2) is not extensively detailed in publicly available literature, the application of standard and advanced NMR experiments would provide a comprehensive structural map. cncolorchem.commade-in-china.com

Typically, ¹H NMR and ¹³C NMR spectroscopy are employed to identify the chemical environments of all hydrogen and carbon atoms within the molecule. For this compound, ¹H NMR would be used to assign the chemical shifts of the aromatic and aliphatic protons, with the integration of peaks corresponding to the number of protons in a given environment. researchgate.net The sharp singlet produced by terminal methyl groups on quaternary ammonium (B1175870) functions, for instance, is a characteristic feature in the ¹H NMR spectra of cationic polymers and would be expected for this dye. researchgate.net

Advanced 2D NMR techniques are essential for assembling the complete molecular puzzle:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms, revealing the connectivity of the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between different functional groups and assembling the larger structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of nuclei, which is vital for determining the three-dimensional conformation of the molecule in solution. nih.gov

By combining these techniques, a detailed and unambiguous assignment of every atom in the this compound structure can be achieved, confirming its molecular framework and stereochemistry. nih.govpnas.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Interactions

Circular Dichroism (CD) spectroscopy is a powerful optical technique used to investigate the structure of chiral molecules. photophysics.com It measures the differential absorption of left- and right-circularly polarized light. bitesizebio.com While a molecule must be chiral to exhibit a CD signal, achiral molecules can produce an "induced CD" spectrum when they bind to a chiral host, such as a protein or a synthetic chiral polymer. rsc.org

For this compound, which is not inherently chiral in its basic structure, CD spectroscopy becomes particularly relevant for studying its interactions with chiral environments. When the dye binds to a chiral substrate, such as certain textile fibers or biological macromolecules, its chromophore is held in a fixed, asymmetric conformation, leading to a measurable CD signal. researchgate.net

The key applications of CD spectroscopy for this compound would include:

Binding Studies: Monitoring the formation of an induced CD signal upon titration with a chiral analyte can quantify the binding affinity and stoichiometry of the interaction.

Conformational Analysis: The shape and intensity of the induced CD spectrum can provide insights into the conformation of the dye molecule when bound to the chiral host. researchgate.net

Chiral Recognition: By using enantiomeric forms of a chiral host, it's possible to observe differences in the induced CD spectra, demonstrating enantioselective recognition by the dye-host complex.

The phenomenon where two or more chromophores are positioned closely in space within a chiral superstructure can lead to exciton-coupled circular dichroism (ECCD), which produces very intense and structurally informative CD signals. rsc.org This could be particularly useful in analyzing aggregates of this compound on a chiral template.

Photostability and Degradation Kinetics under Controlled Irradiation

The photostability of dyes is a critical parameter, and their degradation often follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model for reactions at a solid-liquid interface. chemmethod.comeeer.orgjmaterenvironsci.com The degradation process involves the light-induced generation of highly reactive species, such as hydroxyl radicals, that oxidize the organic dye molecule, breaking it down into smaller, colorless compounds. d-nb.inforesearchgate.net Studies on various cationic dyes demonstrate that their stability is highly dependent on irradiation conditions and the chemical environment. chemmethod.comeeer.org

Quantum Efficiency of Photodecomposition

The quantum efficiency or quantum yield of photodecomposition (Φdec) is a dimensionless parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific event (in this case, decomposition) for each photon absorbed. mdpi.comresearchgate.net

Φdec = (Number of molecules decomposed) / (Number of photons absorbed)

Determining the quantum yield requires careful measurement of the rate of dye degradation and the intensity of the light absorbed by the sample at the irradiation wavelength. researchgate.net While a specific quantum yield for this compound is not documented in the reviewed literature, studies on analogous compounds provide insight. For instance, the cationic porphyrin dye ZnTMAP⁴⁺ was found to have a decomposition quantum yield of 3.4 × 10⁻⁴ in water. mdpi.com This value was dramatically reduced to 9.4 × 10⁻⁷ when the dye was adsorbed onto clay nanosheets, demonstrating a significant stabilization effect from the substrate. mdpi.com It is expected that the quantum yield for this compound would also be highly dependent on its environment, such as the solvent and the substrate it is dyed onto.

Influence of Environmental Parameters on Photochemical Stability

The rate of photochemical degradation of cationic dyes is significantly influenced by a range of environmental and operational parameters. d-nb.inforesearchgate.net

pH of the Solution: The pH of the medium is a critical factor. mdpi.com For many cationic dyes, degradation efficiency varies with pH because it alters the surface charge of photocatalysts and the ionization state of the dye molecule itself. jwent.netnih.gov For example, the degradation of Crystal Violet using TiO₂ nanoparticles was found to be most efficient at an optimal pH of 9. jwent.net The stability of this compound is highest in acidic baths with a pH below 5. enochdye.com

Light Intensity: Higher light intensity generally leads to a faster rate of degradation because it increases the number of photons available to generate electron-hole pairs in a photocatalyst and excite the dye molecules, accelerating the formation of reactive radicals. d-nb.inforsc.org

Presence of Other Substances: The presence of photocatalysts like TiO₂ or ZnO can dramatically accelerate dye degradation. chemmethod.comjmaterenvironsci.com Conversely, certain substances can act as quenchers, deactivating the excited state of the dye or scavenging the reactive radicals, thereby inhibiting degradation. The interaction with substrates, such as the stabilization of a cationic porphyrin by clay, shows that the matrix can profoundly increase photostability. mdpi.com Oxygen is also a key factor, as its presence is often required for the photo-oxidative degradation pathways. nih.gov

Interactions of Cationic Red Violet with Diverse Material Systems in Research Contexts

Adsorption Mechanisms and Thermodynamics onto Model Adsorbents

The adsorption of Cationic Red Violet, a common industrial dye, onto different adsorbent materials is a complex process influenced by several factors, including the chemical nature of the adsorbent, temperature, and pH. Understanding the kinetics and equilibrium of this process is essential for designing efficient removal systems.

Kinetic models are employed to investigate the rate of dye uptake and to elucidate the controlling mechanisms of the adsorption process.

The pseudo-first-order model, proposed by Lagergren, describes adsorption in solid-liquid systems and is based on the assumption that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. nih.gov The pseudo-second-order model assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Numerous studies have shown that the adsorption of this compound, often referred to as Crystal Violet (CV), onto various adsorbents is best described by the pseudo-second-order kinetic model. chalcogen.ronih.govnih.gov This suggests that the adsorption process is likely controlled by chemisorption. For instance, the adsorption of CV onto modified red clays (B1170129) and date pits demonstrated a strong fit with the pseudo-second-order model. chalcogen.ronih.gov Similarly, research on the removal of CV using banyan leaf powder and raw date seeds also found that the pseudo-second-order model provided a better correlation with the experimental data compared to the pseudo-first-order model. nih.govresearchgate.net

The suitability of the pseudo-second-order model is often confirmed by a high coefficient of determination (R²) value, which is typically close to 1. gnest.org For example, in the adsorption of Basic Red 18 onto montmorillonite (B579905), the correlation coefficients for the pseudo-second-order kinetic model were greater than 0.995. gnest.org The adsorption of CV onto a strong cation-exchange resin also followed pseudo-second-order kinetics. researchgate.net

Table 1: Comparison of Kinetic Models for this compound Adsorption

| Adsorbent | Dye | Best Fit Model | Reference |

|---|---|---|---|

| Modified Red Clays | Crystal Violet | Pseudo-Second-Order | chalcogen.ro |

| Date Pits | Basic Red 2 / Methyl Violet | Pseudo-Second-Order | nih.gov |

| Raw Date Seeds | Methyl Violet | Pseudo-Second-Order | nih.gov |

| Banyan Leaf Powder | Crystal Violet | Pseudo-Second-Order | researchgate.net |

| Montmorillonite | Basic Red 18 | Pseudo-Second-Order | gnest.org |

| Strong Cation-Exchange Resin | Crystal Violet | Pseudo-Second-Order | researchgate.net |

| Calcium Oxide Modified Fly Ash | Crystal Violet | Pseudo-Second-Order | eeer.org |

| Iraqi Limestone | Methyl Violet | Pseudo-Second-Order | iosrjournals.org |

The adsorption process can be controlled by either film diffusion (mass transfer from the bulk liquid to the adsorbent's external surface) or intraparticle diffusion (diffusion of the adsorbate into the pores of the adsorbent). academie-sciences.frripublication.com The Weber and Morris intraparticle diffusion model is commonly used to identify the diffusion mechanism. If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. ripublication.com

However, in many cases, the adsorption of this compound is not governed by a single mechanism. For instance, in the adsorption of Basic Red 2 and Basic Violet 3 onto date stones, it was found that the process was not only controlled by external mass transfer (film diffusion) but also by intraparticle transport. academie-sciences.fr Similarly, a study on the adsorption of Crystal Violet onto Co+2-hectorite indicated that both intraparticle and film diffusion regulated the kinetic process. researchgate.net The lines on the intraparticle diffusion plot for Crystal Violet adsorption onto Doum Fruit did not pass through the origin, suggesting that the process involves both film or surface diffusion and intraparticle diffusion. ripublication.com Research on the adsorption of Basic Red 2 and Methyl Violet by date pits also concluded that intraparticle diffusion was not the sole controlling step. nih.gov

The Biot number (Bi) can be used to determine the dominant diffusion mechanism. A large Biot number (Bi >> 100) suggests that intraparticle diffusion is the limiting step, while a small Biot number (Bi << 1) indicates that film diffusion is the controlling step. When the Biot number is between 1 and 100, both film and intraparticle diffusion are significant. academie-sciences.fr

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. chalcogen.ro They are crucial for determining the maximum adsorption capacity of an adsorbent.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govtandfonline.com The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. bohrium.comacs.org

The adsorption of this compound onto various materials has been shown to fit both models, depending on the adsorbent and experimental conditions. For example, the adsorption of Crystal Violet onto Celtis australis leaf biomass and raw date seeds was well-described by the Langmuir model, suggesting monolayer adsorption. nih.govtandfonline.com The adsorption of Basic Violet 16 and Basic Red 14 onto copper oxide nanoparticles also fitted well with the Langmuir isotherm. bohrium.com In contrast, the adsorption of Methyl Violet and Methylene (B1212753) Blue onto sepiolite (B1149698) was reasonably correlated by the Langmuir isotherm. bohrium.com

In some cases, the Freundlich model provides a better fit. For instance, the adsorption of Crystal Violet dye onto banyan leaf powder was better suited to the Freundlich isotherm model. researchgate.net

Table 2: Langmuir and Freundlich Isotherm Parameters for this compound Adsorption

| Adsorbent | Dye | Isotherm Model | Max. Adsorption Capacity (qm, mg/g) | Reference |

|---|---|---|---|---|

| Celtis australis Leaf Biomass | Crystal Violet | Langmuir | 126.58 | tandfonline.com |

| Raw Date Seeds | Methyl Violet | Langmuir | 59.5 | nih.gov |

| Copper Oxide Nanoparticles | Basic Violet 16 / Basic Red 14 | Langmuir | - | bohrium.com |

| Sepiolite | Methyl Violet / Methylene Blue | Langmuir | - | bohrium.com |

| Banyan Leaf Powder | Crystal Violet | Freundlich | - | researchgate.net |

| Modified Red Clays | Crystal Violet | Langmuir & Freundlich | - | chalcogen.ro |

| Heat-Treated Palygorskite | Crystal Violet | Langmuir (at 700°C) | 186.5 | mdpi.com |

The Sips and Redlich-Peterson isotherms are three-parameter models that combine elements of the Langmuir and Freundlich models. acs.org The Sips isotherm is a hybrid model that at low adsorbate concentrations reduces to the Freundlich isotherm and at high concentrations predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. acs.org The Redlich-Peterson isotherm is another hybrid model that can be applied in both homogeneous and heterogeneous systems. acs.org

Research has shown that these models can accurately describe the adsorption of this compound. For example, a study on the adsorption of Crystal Violet onto a binary mixture of forest waste biopolymer found that both the Sips and Redlich-Peterson models accurately described the experimental data. scientific.net Similarly, the adsorption of cationic dyes by a hydrogel was best fitted to the Modified Langmuir and Redlich-Peterson models. researchgate.net

Langmuir and Freundlich Adsorption Models

Thermodynamic Parameters of Adsorption (Enthalpy, Entropy, Free Energy)

The spontaneity and energetic favorability of this compound adsorption onto various materials are elucidated by thermodynamic parameters, namely Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are crucial for understanding the nature of the adsorption process.

Negative values of Gibbs free energy (ΔG°) signify that the adsorption of this compound is a spontaneous process. mdpi.comdergipark.org.trsemanticscholar.orgtandfonline.com For instance, in the adsorption of crystal violet (a similar cationic dye) onto activated carbon fabrics, the ΔG° values were negative and their negativity increased with a rise in temperature, indicating that the process is more effective at higher temperatures. mdpi.com Similarly, the removal of crystal violet using Balanites aegyptiaca seed shell activated carbon also showed negative ΔG° values, which became more negative at elevated temperatures, suggesting enhanced adsorbate uptake. dergipark.org.tr This trend indicates that the adsorption process is feasible and occurs without the need for external energy input.

The enthalpy change (ΔH°) distinguishes between endothermic (heat-absorbing) and exothermic (heat-releasing) adsorption processes. A positive ΔH° value points to an endothermic reaction, where higher temperatures favor adsorption. This was observed in the adsorption of crystal violet onto activated carbon fabrics and Balanites aegyptiaca seed shell activated carbon, suggesting that the process is endothermic. mdpi.comdergipark.org.tr Conversely, a negative ΔH° indicates an exothermic process, as seen in the adsorption of crystal violet onto a Co+2-hectorite composite, where the reaction was spontaneous and exothermic. researchgate.net

The entropy change (ΔS°) provides insight into the degree of randomness at the solid-liquid interface during adsorption. A positive ΔS° value suggests an increase in disorder at the interface, which can occur as water molecules are displaced from the adsorbent surface by the dye molecules. This was reported for the adsorption of Basic Red 12 onto animal bone meal, where the positive ΔS° indicated increased randomness at the solid-solution interface. tandfonline.com In contrast, a negative ΔS° for the adsorption of crystal violet onto rice husk ash and chemically modified rice husk ash suggests a decrease in randomness at the adsorbent/adsorbate interface. ekb.eg

Table 1: Thermodynamic Parameters for Cationic Dye Adsorption

| Adsorbent | Cationic Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|---|

| Hydrolysis Lignin | This compound | 23.43, 25.15, 25.23 (at 30, 40, 50 °C) | 3.598 | 66.277 | researchgate.net |

| Activated Carbon Fabrics | Crystal Violet | Negative, increasing negativity with temperature | Positive | --- | mdpi.com |

| Balanites aegyptiaca Seed Shell Activated Carbon | Crystal Violet | Negative, increasing negativity with temperature | Positive | --- | dergipark.org.tr |

| Animal Bone Meal | Basic Red 12 | Negative | --- | Positive | tandfonline.com |

| Co+2-hectorite composite | Crystal Violet | Negative | Negative | --- | researchgate.net |

| Rice Husk Ash | Crystal Violet | --- | --- | Negative | ekb.eg |

Surface Chemistry and Interfacial Phenomena in this compound Adsorption

The adsorption of this compound is significantly influenced by the surface chemistry of the adsorbent and the phenomena occurring at the solid-liquid interface. Key factors include the pH of the solution, surface charge density, and various intermolecular interactions.

The pH of the aqueous solution is a critical parameter governing the adsorption of this compound, as it dictates the surface charge of the adsorbent and the degree of ionization of the dye. Being a cationic dye, this compound carries a positive charge in solution. At low pH values, the surface of many adsorbents becomes protonated, acquiring a net positive charge. This leads to electrostatic repulsion between the adsorbent and the cationic dye molecules, thereby hindering adsorption.

As the pH increases, the adsorbent surface tends to deprotonate, resulting in an increased density of negatively charged sites. This enhanced negative surface charge promotes electrostatic attraction with the positively charged this compound molecules, leading to a significant improvement in adsorption capacity. For instance, the adsorption of cationic dyes like crystal violet and methylene blue on a magnetic 3D spongin scaffold showed a strong dependence on pH, with maximum removal observed in a wide pH range from 5.5 to 11. mdpi.com In alkaline conditions, the increased electrostatic gravity enhances the adsorption of cationic dyes. mdpi.com The optimal pH for the adsorption of crystal violet onto rice husk ash and its chemically modified form was found to be 6. ekb.eg

Electrostatic attraction is a dominant mechanism in the adsorption of this compound onto a variety of adsorbents. mdpi.com The strong coulombic forces between the positively charged dye cations and the negatively charged surface of the adsorbent at optimal pH conditions are a primary driving force for the adsorption process. mdpi.com This is particularly evident in adsorbents that possess negatively charged functional groups.

For adsorbents that possess aromatic structures, such as activated carbon and other carbonaceous materials, π-π stacking interactions are a significant contributor to the adsorption of this compound. The aromatic rings present in the dye's molecular structure can interact with the delocalized π-electron systems on the adsorbent's surface, leading to a stable, non-covalent association.

Electrostatic Interactions and Hydrogen Bonding Contributions

Development and Evaluation of Novel Adsorbent Materials for Cationic Dye Research

The pursuit of efficient and economical methods for the removal of cationic dyes like this compound has led to extensive research into novel adsorbent materials. Carbonaceous materials have emerged as a particularly promising class of adsorbents due to their favorable physical and chemical properties.

Activated Carbon: Activated carbon is a widely used and highly effective adsorbent for dye removal due to its high specific surface area and well-developed porous structure. dergipark.org.tr It can be produced from various carbon-rich raw materials, including agricultural by-products like Balanites aegyptiaca seed shells. dergipark.org.tr The adsorption capacity of activated carbon for cationic dyes is often substantial, with studies on crystal violet removal by activated carbon fabrics reporting very high uptake values. mdpi.com The adsorption mechanism on activated carbon typically involves a combination of electrostatic interactions, π-π stacking, and pore-filling.

Biochar: Biochar is a carbonaceous material produced through the pyrolysis of biomass and is considered a low-cost and environmentally friendly adsorbent. Its surface often contains various functional groups that can interact with dye molecules. The effectiveness of biochar as an adsorbent depends on the source of the biomass and the pyrolysis conditions.

Graphene Oxide: Graphene oxide (GO) is a two-dimensional material with a large surface area and an abundance of oxygen-containing functional groups. These characteristics make it a highly promising adsorbent for cationic dyes. The negatively charged surface of GO in aqueous solutions facilitates strong electrostatic interactions with cationic dye molecules.

Table 2: Adsorption Capacities of Carbonaceous Materials for Cationic Dyes

| Adsorbent | Cationic Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Activated Carbon (from Balanites aegyptiaca seed shell) | Crystal Violet | --- | dergipark.org.tr |

| Activated Carbon Fabrics | Crystal Violet | 428 | mdpi.com |

| Chemically Modified Rice Husk Ash | Crystal Violet | --- (99.1% removal) | ekb.eg |

| Magnetic 3D Spongin Scaffold | Crystal Violet | 253 | mdpi.com |

| Magnetic 3D Spongin Scaffold | Methylene Blue | 168 | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Basic Violet 3 |

| Crystal Violet |

| Methylene Blue |

| Basic Red 12 |

| Activated Carbon |

| Biochar |

| Graphene Oxide |

| Hydrolysis Lignin |

| Balanites aegyptiaca |

| Rice Husk Ash |

Clay Minerals and Geosorbents (e.g., Kaolinite (B1170537), Palygorskite, Sepiolite)

The adsorption of this compound (Crystal Violet, CV) onto various clay minerals and geosorbents has been extensively studied, revealing the significant potential of these low-cost materials for dye removal from aqueous solutions. The primary interaction mechanisms often involve electrostatic attraction between the cationic dye molecules and the negatively charged surfaces of the clay minerals. nih.govmdpi.comresearchgate.net

Kaolinite: Research has shown that kaolinite clay can effectively adsorb CV. geoscienceworld.orgrsc.org The adsorption process is influenced by several factors, including pH, temperature, and initial dye concentration. geoscienceworld.org Studies have indicated that an increase in pH generally leads to an increased amount of adsorbed CV, while an increase in temperature can have a negative effect, suggesting the process is exothermic. geoscienceworld.orgbalikesir.edu.tr The adsorption is often described as being limited to a monolayer, with one study reporting a monolayer adsorption capacity of 44.2 mg g–1. geoscienceworld.org The interaction between CV and kaolinite is primarily physical, involving weak bonds between the CV cations and the outer hydroxyl groups of the clay. geoscienceworld.orgbalikesir.edu.tr The structural and surface properties of kaolinite, including the presence of aluminol groups, contribute to its adsorption capacity. geoscienceworld.orgrsc.org

A study on a kaolinite-cellulose composite derived from red bean peels demonstrated a high CV removal efficiency of 99.86% and a maximum adsorption capacity of 294.12 mg/g. mdpi.comnih.gov The adsorption mechanisms in this composite system were found to involve electrostatic interactions, n-π interactions, dipole-dipole forces, and hydrogen bonding. mdpi.comnih.gov

Palygorskite: Palygorskite, with its nanoporous crystalline structure and significant surface area, exhibits a strong affinity for cationic dyes like CV. mdpi.comresearchgate.net The adsorption is rapid in the initial stages due to the availability of active sites and strong electrostatic interactions between the negatively charged palygorskite surface and the cationic CV molecules. nih.govmdpi.com Heat treatment of palygorskite can enhance its adsorption capacity. nih.gov For instance, palygorskite calcined at 700 °C showed a greater adsorption capacity for CV compared to its natural form. nih.gov The adsorption process on palygorskite is pH-dependent; as the pH increases, the amount of adsorbed CV also increases. mdpi.com This is attributed to the deprotonation of surface functional groups, leading to a more negative surface charge and stronger electrostatic attraction with the cationic dye. mdpi.com

Sepiolite: Sepiolite is another effective adsorbent for cationic dyes, including CV. gnest.orgresearchgate.netbohrium.com Its high sorption ability is attributed to its unique structure, which contains active adsorption centers such as oxygen atoms, coordinated water molecules, and silanol (B1196071) groups. gnest.org Studies have shown that sepiolite can achieve a removal efficiency of up to 99% for CV. gnest.orgresearchgate.net The amount of adsorbed dye on sepiolite increases with an increase in pH, ionic strength, and temperature. bohrium.com The adsorption process is typically fast, reaching equilibrium within a few hours. bohrium.comresearchgate.net

Interactive Data Table: Adsorption of this compound on Clay Minerals and Geosorbents

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

|---|---|---|

| Kaolinite | 44.2 | Adsorption is exothermic and increases with pH. geoscienceworld.orgbalikesir.edu.tr |

| Kaolinite-Cellulose Composite | 294.12 | High removal efficiency (99.86%) due to multiple interaction types. mdpi.comnih.gov |

| Palygorskite (heat-treated at 700°C) | - | Calcination significantly increases adsorption capacity. nih.gov |

| Palygorskite (acid-treated) | 45.95 | Acid treatment can enhance removal efficiency, especially at basic pH. mdpi.com |

| Sepiolite | - | Achieves up to 99% removal efficiency for CV. gnest.orgresearchgate.net |

Biopolymeric and Biomass-Derived Materials

The use of biopolymers and biomass-derived materials as adsorbents for this compound (CV) has gained significant attention due to their low cost, renewability, and biodegradability. These materials often possess functional groups that can effectively bind with cationic dye molecules.

Chitosan (B1678972): Chitosan, a polysaccharide derived from chitin (B13524), is a well-known biosorbent. ueg.brscialert.net Its effectiveness stems from the presence of amino and hydroxyl groups in its chemical structure. ueg.br However, for cationic dyes like CV, the adsorption capacity can be influenced by the degree of deacetylation and the pH of the solution. scialert.net Some studies have shown that a lower degree of deacetylation can lead to higher adsorption of CV, which is attributed to the reduced repulsion between the positively charged amine groups on chitosan and the cationic dye molecules. scialert.net The adsorption of CV onto chitosan can occur via covalent and hydrogen bonding with the hydroxyl groups. scialert.net One study reported that up to 70% of CV could be removed at a pH of 7.5. ueg.br Another study using a bentonite-chitosan nanocomposite reported a removal efficiency of 99.8% for CV. researchgate.net

Cellulose (B213188) and Lignocellulosic Biomass: Various forms of plant-based biomass have been investigated for CV removal. A composite of kaolinite and cellulose from red bean peels showed a remarkable adsorption capacity of 294.12 mg/g. mdpi.comnih.gov The adsorption mechanism was attributed to a combination of electrostatic interactions, n-π interactions, dipole-dipole forces, and hydrogen bonding. nih.gov Other lignocellulosic materials, such as Celtis australis leaf biomass, have also been used as eco-friendly adsorbents for CV. tandfonline.com The porous surface and the presence of functional groups on the biomass facilitate adsorption through electrostatic interactions and hydrogen bonding. tandfonline.com The surface area of this particular biomass was found to be 3.85 m²/g. tandfonline.com Water lily (Eichhornia crassipes) biomass has also been shown to be effective in removing CV, with the adsorption process being influenced by temperature. mdpi.com

Other Biopolymers: Hydrogels based on biopolymers have also been developed for dye adsorption. For example, biodegradable hydrogels composed of alginate, gelatin, and polypyrrole have been shown to effectively remove CV. nih.gov

Interactive Data Table: Adsorption of this compound on Biopolymeric and Biomass-Derived Materials

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

|---|---|---|

| Chitosan | 1.2 | Removal of 70% at pH 7.5. ueg.br |

| Kaolinite-Cellulose (from red bean peels) | 294.12 | High efficiency due to multiple interaction mechanisms. mdpi.comnih.gov |

| Celtis australis Leaf Biomass | - | Adsorption occurs via electrostatic interactions and hydrogen bonding. tandfonline.com |

| Water Lily (Eichhornia crassipes) | 63.4 | Adsorption capacity increases with temperature. mdpi.com |

| Alginate-Gelatin-Polypyrrole Hydrogel | - | Effective for removal of CV from wastewater. nih.gov |

Nanostructured Composites and Hybrid Materials (e.g., Metal Oxides, Spongin-Fe3O4)

Nanostructured composites and hybrid materials are being increasingly explored for the removal of this compound (CV) due to their high surface area, enhanced reactivity, and tunable properties.

Spongin-Fe3O4 Composites: A magnetic three-dimensional spongin scaffold with nano-sized Fe3O4 cores has been successfully synthesized and used for the removal of CV. mdpi.comnih.gov This composite exhibits significant removal efficiency, with a maximum adsorption capacity for CV reported as 253 mg/g. mdpi.com The adsorption is primarily driven by strong electrostatic interactions between the negatively charged surface of the spongin-Fe3O4 composite and the positively charged CV molecules. mdpi.comnih.gov The surface of the composite is rich in anionic functional groups like –RS–, RO–, and –COO–. mdpi.com The adsorption process is pH-dependent, with maximum removal observed over a wide pH range of 5.5 to 11. mdpi.comnih.gov In this pH range, the composite surface is negatively charged, facilitating the electrostatic attraction of the cationic dye. mdpi.com

Other Nanocomposites: Hydrogel nanocomposites have also been shown to be effective adsorbents for CV. For example, a silver-grafted polyacrylic acid/activated carbon hydrogel composite demonstrated high efficiency in removing CV from aqueous solutions. jmchemsci.com The adsorption capacity of this material was found to decrease with an increasing adsorbent dose. jmchemsci.com Bentonite-chitosan nanocomposites have also been utilized, achieving a high removal efficiency of 99.8% for CV over a broad pH range. researchgate.net

Interactive Data Table: Adsorption of this compound on Nanostructured Composites and Hybrid Materials

| Adsorbent | Adsorption Capacity (mg/g) | Key Findings |

|---|---|---|

| Spongin-Fe3O4 Composite | 253 | High removal efficiency driven by electrostatic interactions. mdpi.com |

| Ag-g-PAA/AC Hydrogel Composite | 801.12 (at low dose) | Adsorption capacity is dose-dependent. jmchemsci.com |

| Bentonite-Chitosan Nanocomposite | - | Achieved 99.8% removal efficiency for CV. researchgate.net |

Competitive Adsorption Studies of this compound with Other Ionic Species

The efficiency of this compound (CV) adsorption can be significantly influenced by the presence of other ionic species in the solution, which compete for the active adsorption sites on the adsorbent material.

Competition with Other Cations: In competitive adsorption studies involving CV and another cationic dye, Malachite Green (MG), on activated carbon, it was observed that the adsorption capacities for both dyes were lower in a binary system compared to single-dye solutions. jetjournal.org This indicates an antagonistic interaction, where the two cationic dyes compete for the same adsorption sites. jetjournal.org Similarly, when CV and Methylene Blue (MB) were present in a binary solution, a competitive effect was observed, with the adsorbent showing a higher affinity for one dye over the other. mdpi.com The presence of simple inorganic cations like Na+ can also affect CV adsorption. For instance, in the presence of NaCl, the adsorption of CV onto a spongin-Fe3O4 composite showed a slight decrease. mdpi.com This is attributed to the competition between Na+ ions and the cationic CV molecules for the negatively charged adsorption sites. mdpi.com The smaller size and higher mobility of Na+ ions allow them to access the adsorbent surface more readily. mdpi.com

Interactive Data Table: Competitive Adsorption of this compound

| Competing Ion | Adsorbent | Effect on CV Adsorption |

|---|---|---|

| Malachite Green (cationic dye) | Activated Carbon | Antagonistic interaction, lower adsorption capacity for both dyes. jetjournal.org |

| Methylene Blue (cationic dye) | Polymeric Adsorbent | Mutual hindrance of adsorption for both dyes. mdpi.com |

| Na+ | Spongin-Fe3O4 Composite | Slight decrease in adsorption due to competition for active sites. mdpi.com |

Mechanistic Investigations of Cationic Red Violet Degradation Pathways

Advanced Oxidation Processes (AOPs) for Cationic Red Violet Transformation

AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. bio-conferences.orgijcce.ac.irmdpi.com These processes can be broadly categorized into photochemical and non-photochemical methods. ijcce.ac.ir The primary advantage of AOPs lies in their potential to achieve complete mineralization of organic compounds into less harmful substances like CO2, H2O, and inorganic ions. bio-conferences.orgmdpi.com

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to initiate the degradation of organic pollutants. oaepublish.com The process is initiated when the photocatalyst absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. oaepublish.comnih.gov

The fundamental mechanism of photocatalysis involves the excitation of an electron (e-) from the valence band (VB) to the conduction band (CB) of a semiconductor upon light irradiation, leaving behind a positively charged hole (h+) in the VB. oaepublish.comnih.gov To ensure effective photocatalysis, the recombination of these electron-hole pairs must be minimized. oaepublish.comacs.org

These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen molecules to produce a variety of reactive oxygen species (ROS). nih.govnih.gov The holes in the VB can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). nih.govacs.org Simultaneously, electrons in the CB can reduce molecular oxygen to produce superoxide (B77818) radicals (O2•−). acs.orgoaepublish.com These ROS, particularly •OH radicals, are the primary agents responsible for the oxidative degradation of dye molecules. oaepublish.comacs.org The generation of these species is a critical step in the photocatalytic degradation pathway. oaepublish.com

In some systems, other ROS such as hydrogen peroxide (H2O2) can also be formed, further contributing to the degradation process. nih.govmdpi.com The synergistic action of these various ROS leads to the breakdown of the complex structure of this compound. nih.gov

Table 1: Key Reactive Oxygen Species in Photocatalysis and Their Generation

| Reactive Oxygen Species (ROS) | Generation Pathway | Role in Degradation |

| Hydroxyl Radical (•OH) | Oxidation of H₂O or OH⁻ by valence band holes (h⁺). nih.govacs.org | Primary oxidizing agent, non-selectively attacks organic molecules. oaepublish.com |

| Superoxide Radical (O₂•⁻) | Reduction of molecular oxygen by conduction band electrons (e⁻). acs.orgoaepublish.com | Participates in the degradation process and prevents electron-hole recombination. nih.govacs.org |

| Hydrogen Peroxide (H₂O₂) | Formed from superoxide radicals. nih.govmdpi.com | Acts as an electron scavenger, reducing recombination and generating more •OH radicals. nih.gov |

The intensity and wavelength of the light source are equally important. The light must have sufficient energy (i.e., a wavelength corresponding to or greater than the catalyst's band gap) to generate electron-hole pairs. oaepublish.com While many photocatalysts like TiO2 are primarily active under UV irradiation, significant research has focused on developing visible-light-active photocatalysts to better utilize solar energy. researchgate.netmdpi.com This is often achieved by doping or creating composite materials. eeer.org The intensity of the light irradiation directly affects the rate of electron-hole pair generation and, consequently, the degradation rate. eeer.org

Table 2: Factors Influencing Photocatalytic Degradation Efficiency

| Factor | Influence on Degradation | Research Findings |

| Catalyst Type | Determines band gap, charge separation efficiency, and surface reactivity. oaepublish.comnih.gov | Anatase TiO₂ is highly photoactive; doping with metals like Fe³⁺ enhances activity by reducing electron-hole recombination. nih.gov |

| Catalyst Surface Area | A larger surface area provides more active sites for dye adsorption and reaction. bohrium.com | Nanoparticles with higher surface areas, like ZnATH-(O) NPs, show improved degradation efficiency. bohrium.com |

| Light Source | The energy of photons must exceed the catalyst's band gap to initiate photocatalysis. oaepublish.com | Visible-light-active photocatalysts are being developed to utilize a larger portion of the solar spectrum. researchgate.netmdpi.com |

| Light Intensity | Higher light intensity generally leads to a higher rate of electron-hole pair generation. eeer.org | Increasing the light intensity can accelerate the degradation process up to a certain point. |

| pH of the Solution | Affects the surface charge of the catalyst and the speciation of the dye. researchgate.net | Cationic dyes often show enhanced degradation in basic conditions. bohrium.com |

| Initial Dye Concentration | Higher concentrations can lead to light-screening effects, reducing catalyst activation. researchgate.neteeer.org | An optimal dye concentration exists for maximum degradation efficiency. bohrium.com |

The degradation of this compound dyes is a complex process that proceeds through various intermediate products before complete mineralization. The primary degradation pathways often involve N-demethylation and the cleavage of the chromophore structure. researchgate.net For instance, in the degradation of Crystal Violet, a common this compound dye, the attack by •OH radicals leads to the stepwise removal of methyl groups, forming intermediates such as N,N-dimethyl-N′,N′-dimethyl-N″-methyl pararosaniline and eventually pararosaniline. mdpi.com

Further degradation of these intermediates can lead to the formation of smaller organic molecules like aniline (B41778), 4-aminophenol, and acetic acid. d-nb.info Ultimately, complete mineralization results in the formation of CO2, N2, and inorganic ions. d-nb.info The identification of these intermediates is crucial for understanding the reaction mechanism and ensuring the complete detoxification of the wastewater. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are instrumental in separating and identifying these transient species. capes.gov.br

Electrochemical oxidation is another powerful AOP for treating wastewater containing refractory organic pollutants like this compound. mdpi.com This process involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. researchgate.net

The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the electrochemical oxidation process. mdpi.comresearchgate.net The anode material affects both its stability and its ability to generate hydroxyl radicals. researchgate.net Anodes with a high oxygen evolution overpotential are generally preferred as they promote the oxidation of organic compounds rather than the competing oxygen evolution reaction. mdpi.com

Different anode materials exhibit varying levels of electrocatalytic activity. For example, lead dioxide (PbO2) anodes, especially when modified, have shown high current efficiency for the degradation of Cationic Red X-GRL. researchgate.netnih.gov Dimensionally Stable Anodes (DSA), such as Ti/IrO2/RuO2, are also effective due to their ability to facilitate indirect oxidation through the generation of strong oxidants like active chlorine in the presence of chloride ions. mdpi.comresearchgate.net Other materials like tin dioxide (SnO2) and boron-doped diamond (BDD) have also been investigated, with BDD showing excellent properties for complete mineralization, although its high cost can be a limiting factor. mdpi.commdpi.com The electrocatalytic activity of the anode determines whether the degradation proceeds primarily through direct electron transfer from the dye molecule to the anode or through indirect oxidation by electrochemically generated species like •OH radicals or active chlorine. mdpi.commdpi.com

Table 3: Comparison of Different Anode Materials for Electrochemical Oxidation

| Anode Material | Key Characteristics | Performance in Dye Degradation |

| Lead Dioxide (PbO₂) | High oxygen evolution overpotential, high current efficiency. researchgate.netmdpi.com | Effective for the degradation of Cationic Red X-GRL. researchgate.netnih.gov |

| Dimensionally Stable Anodes (DSA) (e.g., Ti/IrO₂/RuO₂) | Good stability, cost-effective, promotes indirect oxidation via active chlorine generation. researchgate.netresearchgate.net | High removal efficiency for Astrazon Red Violet 3RN. researchgate.net |

| Tin Dioxide (SnO₂) | Good electrocatalytic activity, often doped with other elements to enhance performance. mdpi.com | Used in the degradation of Cationic Blue X-GRRL. mdpi.com |

| Boron-Doped Diamond (BDD) | Very high oxygen evolution overpotential, excellent stability, high mineralization efficiency. mdpi.com | Considered highly effective but can be expensive. mdpi.com |

| Graphite | Stable, efficient in the presence of chloride ions. acs.org | Used for the degradation of methylene (B1212753) blue and methyl blue. acs.org |

Anode Material Effects and Electrocatalytic Activity

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that are highly effective in degrading a wide range of organic pollutants, including this compound dyes. brieflands.commdpi.com These processes are characterized by the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. brieflands.com

The core of the Fenton process is the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), which generates hydroxyl radicals (•OH). nih.govacs.org These radicals have a high oxidation potential and can readily attack and degrade complex organic molecules. hydrogenlink.com The reaction is most effective under acidic conditions, typically around pH 3, as this prevents the precipitation of iron hydroxides and favors the generation of hydroxyl radicals. brieflands.comnih.gov

The degradation of this compound by the Fenton process proceeds through the attack of hydroxyl radicals on the dye molecule. researchgate.net This leads to the breakdown of the chromophoric structure, resulting in decolorization, and can further lead to the mineralization of the dye into carbon dioxide, water, and inorganic ions. mdpi.com The reaction pathway can involve steps such as N-de-ethylation and the destruction of the conjugated system. researchgate.net

In the photo-Fenton process, the degradation rate is enhanced by the use of UV or visible light. nih.gov Light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional hydroxyl radicals. nih.gov This synergistic effect between the Fenton reagents and light leads to a more rapid and complete degradation of the dye. mdpi.com

The efficiency of the Fenton and photo-Fenton processes for the degradation of this compound is highly dependent on the optimization of several key parameters. These include the initial pH of the solution, the concentrations of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), and their molar ratio. brieflands.commdpi.com

Reagent Concentrations: The concentrations of Fe²⁺ and H₂O₂ are critical. An increase in the concentration of both reagents generally leads to an increased degradation rate up to an optimal point. mdpi.com However, an excessive amount of either reagent can be detrimental. A high concentration of H₂O₂ can lead to a scavenging effect on the hydroxyl radicals, while an excess of Fe²⁺ can also react with hydroxyl radicals. ajol.info Therefore, finding the optimal ratio of H₂O₂ to Fe²⁺ is crucial for maximizing the degradation efficiency. Studies have reported optimal ratios varying depending on the specific dye and reaction conditions. brieflands.comnih.gov For instance, for the degradation of Crystal Violet, optimal dosages of 0.2 mM Fe²⁺ and 3.13 mM H₂O₂ have been reported, achieving 99% degradation. mdpi.com

Interactive Data Table: Optimization of Fenton Process for Dye Degradation

| Parameter | Optimal Value/Range | Effect on Degradation Efficiency | Reference |

| pH | 3 | Maximum efficiency; prevents iron precipitation and maximizes hydroxyl radical generation. | brieflands.com, mdpi.com |

| Fe²⁺ Concentration | 0.2 mM (for Crystal Violet) | Catalyzes H₂O₂ decomposition to form hydroxyl radicals; excess can scavenge radicals. | mdpi.com |

| H₂O₂ Concentration | 3.13 mM (for Crystal Violet) | Source of hydroxyl radicals; excess can have a scavenging effect. | mdpi.com |

| H₂O₂/Fe²⁺ Molar Ratio | 1:10 to 30:1 | Crucial for maximizing radical generation and minimizing scavenging effects. | brieflands.com, nih.gov |

Hydroxyl Radical Generation and Reaction Pathways

Ozonation and Sonochemical Degradation Studies

Ozonation and sonochemical degradation are other effective AOPs for the treatment of wastewater containing this compound dyes.

Ozonation: This process involves the use of ozone (O₃), a powerful oxidizing agent, to break down dye molecules. mdpi.com The degradation can occur through two main pathways: direct reaction of molecular ozone with the dye, or indirect reaction with hydroxyl radicals formed from the decomposition of ozone in water, particularly at higher pH values. iwaponline.com The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the initial dye concentration. nih.gov For Cationic Red X-GRL, an azo dye, ozonation was found to be more effective at higher pH, and the degradation mechanism involves the cleavage of specific nitrogen-carbon bonds. nih.gov

Sonochemical Degradation: This method utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the dye molecules and the generation of hydroxyl radicals from the sonolysis of water. gmu.ac.ir These radicals then attack the dye molecules, leading to their degradation. researchgate.net The efficiency of sonochemical degradation is affected by parameters such as frequency, power, pH, and the presence of dissolved gases. researchgate.netnih.gov The degradation of Basic Violet 10 was observed to be more effective at higher power and in the presence of argon gas. researchgate.net

Bioremediation and Biodegradation Research